1,3,2-Dioxathiolane 2,2-dioxide

Description

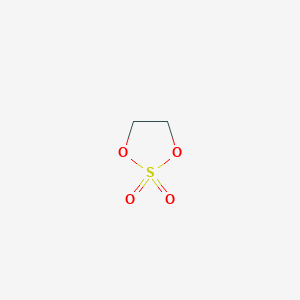

Structure

3D Structure

Properties

IUPAC Name |

1,3,2-dioxathiolane 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O4S/c3-7(4)5-1-2-6-7/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFAVCIQZKRBGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COS(=O)(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020598 | |

| Record name | Ethylene glycol, cyclic sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-53-3 | |

| Record name | 1,3,2-Dioxathiolane, 2,2-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxathiolane, 2,2-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene glycol, cyclic sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,2-dioxathiolane 2,2-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on 1,3,2-Dioxathiolane 2,2-dioxide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,2-Dioxathiolane 2,2-dioxide, also known as ethylene (B1197577) sulfate (B86663), is a versatile five-membered cyclic sulfate ester. Its strained ring structure and the presence of a highly electrophilic sulfur atom render it a reactive intermediate in organic synthesis, particularly as an alkylating agent for introducing a hydroxyethylsulfonyl functional group. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, with a focus on data-driven insights and detailed experimental protocols to support its application in research and development.

Chemical Structure and Properties

This compound is a heterocyclic compound with a five-membered ring containing two oxygen atoms, one sulfur atom, and two carbon atoms. The sulfur atom is in its highest oxidation state (+6), forming a sulfonyl group integral to the ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₄O₄S | [1][2] |

| Molecular Weight | 124.12 g/mol | [1][2] |

| CAS Number | 1072-53-3 | [1][2] |

| Appearance | White to light yellow crystalline powder/solid | [3] |

| Melting Point | 95-97 °C (lit.) | [2] |

| Solubility | Soluble in chloroform, methanol. | [4] |

| InChI Key | ZPFAVCIQZKRBGF-UHFFFAOYSA-N | [1] |

| SMILES | C1COS(=O)(=O)O1 | [1] |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | δ 4.76 (s, 4H) ppm | [5] |

| ¹³C NMR | δ 68.8 ppm | [5] |

| Infrared (IR) | Available on SpectraBase | [1] |

| Mass Spec (GC-MS) | Available on SpectraBase | [1] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a two-step process: the formation of the cyclic sulfite (B76179) intermediate, ethylene sulfite, from ethylene glycol and thionyl chloride, followed by its oxidation to the corresponding cyclic sulfate.[6] A one-pot synthesis has also been developed to streamline this process.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from a patented procedure which offers a simplified, solvent-free method.[5]

Materials:

-

Ethylene glycol

-

Thionyl chloride

-

Aqueous sodium bicarbonate solution

-

Ruthenium trichloride (B1173362) (catalyst)

-

Sodium hypochlorite (B82951) solution (13% mass concentration)

-

Aqueous sodium bisulfite solution (5-10% mass concentration)

-

Dichloromethane (B109758) (for recrystallization)

Procedure:

-

Esterification: Control the temperature of ethylene glycol between 0-50 °C. Slowly add thionyl chloride dropwise to prepare the intermediate, glycol sulfite.

-

Maintain the temperature below 30 °C and stir the mixture for 1-3 hours.

-

Neutralization: Cool the reaction mixture to between -10 °C and 10 °C. Add an aqueous solution of sodium bicarbonate to adjust the pH of the system to 7-8.

-

Oxidation: Add a catalytic amount of ruthenium trichloride. While maintaining the temperature between 0-10 °C, add a 13% mass concentration sodium hypochlorite solution dropwise over 1-3 hours.

-

Continue stirring at 0-10 °C for 1-2 hours. Monitor the reaction by TLC for the disappearance of the glycol sulfite intermediate.

-

Quenching and Isolation: Once the reaction is complete, add a 5-10% mass concentration aqueous solution of sodium bisulfite while keeping the temperature between 0-10 °C. Stir for 10 minutes.

-

Filter the mixture at 0-5 °C to obtain the crude this compound.

-

Purification: Recrystallize the crude product from hot dichloromethane to yield the purified white crystalline product.

Chemical Reactivity and Applications

The high reactivity of this compound is attributed to the significant ring strain and the powerful electron-withdrawing nature of the sulfonyl group. This makes the carbon atoms of the ring highly susceptible to nucleophilic attack, leading to ring-opening reactions. It is considered to be more reactive than epoxides in similar reactions.[7]

Nucleophilic Ring-Opening Reactions

This compound readily reacts with a variety of nucleophiles. These reactions are typically stereospecific, proceeding via an Sₙ2 mechanism, which results in the inversion of stereochemistry at the site of attack. The regioselectivity of the attack on substituted cyclic sulfates is influenced by both steric and electronic factors.[8][9]

A notable application of this reactivity is in the synthesis of azido (B1232118) alcohols through reaction with sodium azide (B81097). This reaction serves as a key step in the synthesis of various nitrogen-containing compounds.

Experimental Protocol: Reaction with Sodium Azide (General Procedure for Cyclic Sulfates)

The following is a general procedure for the reaction of cyclic sulfates with sodium azide, which can be adapted for this compound.[9]

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add sodium azide to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The product can be further purified by column chromatography on silica (B1680970) gel.

Hydrolysis

This compound is sensitive to moisture and undergoes hydrolysis to yield ethylene glycol and sulfuric acid.[6] This reaction is exothermic and highlights the need for anhydrous conditions when handling and storing the compound.

Safety and Handling

This compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[1] It is also suspected of causing cancer.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. The compound is moisture-sensitive and should be stored under an inert atmosphere in a cool, dry place.

Conclusion

This compound is a highly reactive and synthetically useful molecule. Its well-defined structure and predictable reactivity in nucleophilic ring-opening reactions make it a valuable tool for the introduction of the hydroxyethylsulfonyl moiety in the synthesis of complex molecules. The detailed protocols and compiled data in this guide are intended to facilitate its effective and safe use in research and development settings, particularly in the fields of medicinal chemistry and materials science. Researchers are encouraged to consult the cited literature for further details and to adapt the provided protocols to their specific needs.

References

- 1. 1,3,2-Dioxathiolane, 2,2-dioxide | C2H4O4S | CID 14075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98 1072-53-3 [sigmaaldrich.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. usbio.net [usbio.net]

- 5. 1,3,2-Dioxathiolane, 2-oxide [webbook.nist.gov]

- 6. This compound (Ethylene Sulfate) [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. investigacion.unirioja.es [investigacion.unirioja.es]

An In-depth Technical Guide to the Synthesis of Ethylene Sulfate from Ethylene Glycol and Thionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethylene (B1197577) sulfate (B86663), a valuable reagent in organic synthesis, from readily available starting materials: ethylene glycol and thionyl chloride. The document details a robust one-pot synthesis protocol, presents key quantitative data, and illustrates the reaction mechanism and experimental workflow through detailed diagrams.

Introduction

Ethylene sulfate, also known as 1,3,2-dioxathiolane-2,2-dioxide, is a cyclic sulfate that serves as a versatile electrophile in a variety of organic transformations. Its high reactivity, driven by the strained ring system, makes it a potent precursor for the introduction of the 2-hydroxyethylsulfonyl moiety and for the synthesis of various sulfur-containing heterocyclic compounds. This guide focuses on a widely employed and efficient one-pot synthesis method that proceeds via the formation of an intermediate ethylene sulfite (B76179), which is subsequently oxidized to the final product.

Reaction Scheme

The synthesis of ethylene sulfate from ethylene glycol and thionyl chloride is a two-step process that can be conveniently performed in a single reaction vessel. The overall transformation is depicted below:

Step 1: Formation of Ethylene Sulfite Ethylene glycol reacts with thionyl chloride to form the cyclic sulfite intermediate, ethylene sulfite (also known as glycol sulfite).

Step 2: Oxidation of Ethylene Sulfite The ethylene sulfite intermediate is then oxidized in the presence of a ruthenium catalyst to yield the final product, ethylene sulfate.

Quantitative Data

The following table summarizes the key quantitative data associated with the one-pot synthesis of ethylene sulfate.

| Parameter | Value | Reference |

| Reactants | ||

| Ethylene Glycol (molar ratio) | 1 | [1] |

| Thionyl Chloride (molar ratio) | 1-1.5 | [1] |

| Catalyst | ||

| Ruthenium Trichloride (B1173362) (RuCl₃) | Catalytic amount | [1] |

| Oxidant | ||

| Sodium Hypochlorite (B82951) (NaClO) solution | Stoichiometric excess | [1] |

| Reaction Conditions | ||

| Temperature (Sulfite Formation) | 0-50 °C | [1] |

| Temperature (Oxidation) | 0-10 °C | [1] |

| Product Information | ||

| Overall Yield | 72-80% | [1] |

| Melting Point | 97 °C | [2] |

| Spectroscopic Data (¹H NMR) | δ 4.76 (s, 4H) ppm | [1] |

| Spectroscopic Data (¹³C NMR) | δ 68.8 ppm | [1] |

Experimental Protocol: One-Pot Synthesis of Ethylene Sulfate

This protocol is based on a reported one-pot procedure and is intended for trained laboratory personnel.[1] All operations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials:

-

Ethylene glycol

-

Thionyl chloride (SOCl₂)

-

Ruthenium trichloride hydrate (B1144303) (RuCl₃·xH₂O)

-

Sodium hypochlorite solution (e.g., 13% aqueous solution)

-

Sodium bicarbonate (NaHCO₃)

-

Sodium bisulfite (NaHSO₃)

-

Toluene (B28343) or Ethylene Dichloride (for recrystallization)

-

Deionized water

-

Standard laboratory glassware and equipment (three-neck round-bottom flask, dropping funnel, thermometer, magnetic stirrer, ice bath, filtration apparatus)

Procedure:

Step 1: Formation of Ethylene Sulfite Intermediate

-

In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, place ethylene glycol.

-

Cool the flask in an ice bath to maintain the temperature between 0-10 °C.

-

Slowly add thionyl chloride dropwise from the dropping funnel to the stirred ethylene glycol over a period of 1-3 hours. The temperature should be carefully monitored and maintained below 50 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at a temperature below 30 °C for an additional 1-3 hours to ensure the complete formation of the ethylene sulfite intermediate.

Step 2: Oxidation to Ethylene Sulfate

-

Cool the reaction mixture to between -10 °C and 10 °C.

-

Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid formed during the first step, adjusting the pH to 7-8.

-

Add a catalytic amount of ruthenium trichloride hydrate to the mixture.

-

While maintaining the temperature between 0 °C and 10 °C, add the sodium hypochlorite solution dropwise over 1-3 hours. The progress of the oxidation can be monitored by thin-layer chromatography (TLC).

-

After the addition is complete, continue stirring the mixture at 0-10 °C for 1-2 hours.

Step 3: Work-up and Purification

-

Once the reaction is complete (as indicated by TLC), quench the excess oxidant by adding a 5-10% aqueous solution of sodium bisulfite while keeping the temperature between 0 °C and 10 °C.

-

Stir the mixture for approximately 10 minutes.

-

Filter the resulting solid crude product at a temperature between 0 °C and 5 °C.

-

Purify the crude ethylene sulfate by recrystallization from a suitable solvent such as toluene or ethylene dichloride to obtain the final product as a white crystalline solid.[1]

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed reaction mechanism for the synthesis of ethylene sulfate from ethylene glycol and thionyl chloride.

Caption: Proposed reaction mechanism for the synthesis of ethylene sulfate.

Experimental Workflow

The diagram below outlines the key steps in the one-pot experimental procedure for the synthesis of ethylene sulfate.

Caption: Experimental workflow for the one-pot synthesis of ethylene sulfate.

References

An In-depth Technical Guide to 1,3,2-Dioxathiolane 2,2-dioxide (CAS 1072-53-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3,2-Dioxathiolane (B15491259) 2,2-dioxide (CAS 1072-53-3), a versatile cyclic sulfate (B86663) ester. Also known as ethylene (B1197577) sulfate, this compound has garnered significant attention for its utility as a potent electrophile in organic synthesis and as a critical electrolyte additive in advanced battery technologies. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and analysis, and explores its applications, particularly in the realm of drug development and electrochemical energy storage. All quantitative data is summarized in structured tables for ease of comparison, and key experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

1,3,2-Dioxathiolane 2,2-dioxide, hereafter referred to as ethylene sulfate, is a five-membered heterocyclic compound featuring a highly strained ring system. This inherent ring strain, coupled with the electron-withdrawing nature of the sulfonyl group, renders it a powerful alkylating agent, susceptible to nucleophilic attack and ring-opening reactions.[1][2] These reactive characteristics are harnessed in a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals.[1]

Beyond its role in synthetic chemistry, ethylene sulfate has emerged as a key performance-enhancing additive in lithium-ion and other next-generation batteries.[2] Its primary function is to facilitate the formation of a stable and ionically conductive solid electrolyte interphase (SEI) on the electrode surface, a critical factor in improving battery cycling stability, coulombic efficiency, and overall lifespan.[3]

This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical resource on ethylene sulfate, covering its fundamental properties, practical synthesis and handling procedures, and significant applications.

Chemical and Physical Properties

Ethylene sulfate is a white to light yellow crystalline powder at room temperature.[3] It is sensitive to moisture and should be stored under an inert atmosphere.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1072-53-3 | |

| Molecular Formula | C₂H₄O₄S | |

| Molecular Weight | 124.12 g/mol | |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 95-97 °C (lit.) | [4][5] |

| Purity | >98.0% (GC) | |

| Solubility | Soluble in polar solvents like chloroform (B151607) and methanol. | [6] |

| Storage Temperature | 2-8°C | [4] |

| InChI | 1S/C2H4O4S/c3-7(4)5-1-2-6-7/h1-2H2 | [7] |

| InChIKey | ZPFAVCIQZKRBGF-UHFFFAOYSA-N | [7] |

| SMILES | O=S1(=O)OCCO1 | [7] |

Synthesis and Purification

The most common and efficient synthesis of ethylene sulfate involves a two-step process: the formation of the intermediate cyclic sulfite (B76179), ethylene sulfite, from ethylene glycol and thionyl chloride, followed by its oxidation to the final product.[2] More recent advancements have demonstrated the use of microreactor technology to improve reaction control and yield.[8]

Experimental Protocol: One-Pot Synthesis of Ethylene Sulfate

This protocol is adapted from a patented one-pot synthesis method.

Materials:

-

Ethylene glycol

-

Thionyl chloride

-

Sodium bicarbonate

-

Ruthenium trichloride (B1173362) (catalyst)

-

13% Sodium hypochlorite (B82951) solution (bleach)

-

Sodium bisulfite solution (5-10%)

-

Dichloromethane (B109758) (for recrystallization)

Procedure:

-

Esterification: In a reaction vessel, control the temperature between 0-50°C and instill thionyl chloride into ethylene glycol to prepare the intermediate, ethylene sulfite.

-

Maintain the temperature below 30°C and stir for 1-3 hours.

-

Neutralization and Catalyst Addition: Cool the reaction mixture to -10 to 10°C and add an aqueous solution of sodium bicarbonate to adjust the system pH to 7-8.

-

Add a catalytic amount of ruthenium trichloride.

-

Oxidation: While maintaining the temperature at 0-10°C, slowly drip in a 13% mass concentration of sodium hypochlorite solution over 1-3 hours.

-

Continue stirring at 0-10°C for 1-2 hours after the addition is complete. Monitor the reaction by TLC for the disappearance of the ethylene sulfite intermediate.

-

Quenching and Filtration: At 0-10°C, add a 5-10% aqueous solution of sodium bisulfite and stir for 10 minutes.

-

Filter the mixture at 0-5°C to obtain the crude ethylene sulfate product.

-

Purification by Recrystallization:

-

Dissolve the crude product in a minimal amount of hot dichloromethane.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.

-

Collect the purified white powder crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold dichloromethane.

-

Dry the crystals under vacuum.

-

Expected Yield: ~72% total recovery with a purity of >99.9% by GC.

Synthesis and Purification Workflow

Caption: Workflow for the one-pot synthesis and purification of ethylene sulfate.

Spectroscopic Data and Analysis

The structure of this compound can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features and Assignments | Reference(s) |

| ¹H NMR | δ 4.76 (s, 4H) ppm. The singlet indicates the four equivalent protons of the two methylene (B1212753) groups. | |

| ¹³C NMR | δ 68.8 ppm. The single peak corresponds to the two equivalent carbons of the methylene groups. | |

| FTIR | Characteristic strong absorptions for S=O stretching in the sulfonyl group, typically around 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹. C-O stretching bands are also prominent. | [7] |

| Mass Spec (GC-MS) | The molecular ion peak [M]⁺ at m/z = 124. Key fragments may correspond to the loss of SO₂ (m/z = 60) and subsequent fragmentation of the ethylene oxide cation. | [7] |

Applications in Drug Development and Research

As a highly reactive electrophile, ethylene sulfate serves as a versatile building block in organic synthesis, particularly for the introduction of a 2-hydroxyethylsulfonyl moiety or as a precursor to other functionalized intermediates.[1] Its ability to undergo stereospecific ring-opening reactions makes it valuable in the synthesis of chiral molecules.[1]

Application as an Electrolyte Additive in Batteries

A significant area of research for ethylene sulfate is its use as an electrolyte additive in lithium-ion and other metal-ion batteries.[3] It is known to improve battery performance by forming a stable solid electrolyte interphase (SEI) on the anode surface.[3]

Mechanism of Action in SEI Formation

Ethylene sulfate has a higher reduction potential than common carbonate solvents like ethylene carbonate (EC) and propylene (B89431) carbonate (PC).[2] This allows it to be preferentially reduced on the anode surface during the initial charging cycles. The reduction of ethylene sulfate leads to a ring-opening reaction, forming a stable, sulfur-containing SEI layer.[9] This SEI layer is ionically conductive, allowing for the passage of Li⁺ ions, but electronically insulating, which prevents further decomposition of the electrolyte and protects the anode from degradation.[10]

Experimental Protocol: Preparation of Electrolyte with Ethylene Sulfate Additive

Materials:

-

Battery-grade organic solvents (e.g., ethylene carbonate (EC), dimethyl carbonate (DMC))

-

Lithium salt (e.g., LiPF₆)

-

High-purity this compound

-

Argon-filled glovebox

Procedure:

-

Inside an argon-filled glovebox (H₂O and O₂ levels < 0.1 ppm), prepare the baseline electrolyte by dissolving the lithium salt in the organic solvent mixture to the desired concentration (e.g., 1 M LiPF₆ in EC:DMC 1:1 v/v).

-

To the baseline electrolyte, add the desired weight percentage of ethylene sulfate (e.g., 1-5 wt%).

-

Stir the solution for several hours to ensure complete dissolution and homogeneity.

-

The prepared electrolyte is now ready for use in battery cell assembly.

Experimental Workflow for Battery Testing and Analysis

Caption: Experimental workflow for evaluating ethylene sulfate as a battery electrolyte additive.

Analytical Techniques for SEI and Electrolyte Characterization

Table 3: Analytical Protocols for Battery Components

| Technique | Protocol Summary |

| X-ray Photoelectron Spectroscopy (XPS) | Sample Preparation: Cycled cells are disassembled in an argon-filled glovebox. The anode is carefully extracted and rinsed with a volatile solvent (e.g., dimethyl carbonate) to remove residual electrolyte. The rinsed anode is then transferred to the XPS chamber via an air-sensitive sample holder.[10] Analysis: High-resolution spectra of C 1s, O 1s, S 2p, and F 1s are acquired to identify the chemical species present in the SEI layer. The presence of sulfur-containing species confirms the decomposition of ethylene sulfate and its contribution to the SEI.[10] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Sample Preparation: The electrolyte is extracted from the disassembled cell in a glovebox. To prevent damage to the GC column, the lithium salt (e.g., LiPF₆) is precipitated by diluting the electrolyte with a suitable solvent like dichloromethane and centrifuging the mixture.[11] The supernatant is then analyzed. Analysis: The GC-MS method is used to separate and identify the components of the electrolyte, including the remaining ethylene sulfate and any decomposition products. This provides insights into the stability of the additive and the overall electrolyte.[1][12] |

| Cyclic Voltammetry (CV) | Procedure: CV is performed on a three-electrode cell with a working electrode (e.g., graphite), a counter electrode (e.g., lithium metal), and a reference electrode (e.g., lithium metal). The electrolyte with and without the ethylene sulfate additive is scanned over a potential range to observe the reduction and oxidation peaks. Interpretation: The reduction peak of ethylene sulfate, typically occurring at a higher potential than that of the carbonate solvents, can be identified. This confirms its preferential decomposition and role in SEI formation.[9] |

Safety and Handling

This compound is classified as harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is suspected of causing cancer.[7] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[7] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood. Due to its moisture sensitivity, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[3]

Conclusion

This compound is a highly versatile and reactive compound with significant applications in both organic synthesis and materials science. Its utility as a potent electrophile makes it a valuable tool for the construction of complex molecules, while its role as an SEI-forming additive is crucial for the advancement of high-performance batteries. This technical guide provides a comprehensive resource for researchers and professionals, offering detailed information on its properties, synthesis, handling, and key applications. The provided experimental protocols and workflows are intended to facilitate its effective and safe use in the laboratory. Further research into novel applications of this reactive molecule is warranted and holds promise for future scientific and technological advancements.

References

- 1. GC-MS/MS | Accurate Determination of 15 Carbonate Solvents and Additives in Battery Electrolyte - EXPEC TECHNOLOGY [en.expec-tech.com]

- 2. This compound (Ethylene Sulfate) [benchchem.com]

- 3. 1,3,2-Dioxathiane, 2,2-dioxide [webbook.nist.gov]

- 4. 1,3,2-二噁唑噻吩-2,2-二氧化物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. Solved 1H and 13C NMR spectra of both products from this | Chegg.com [chegg.com]

- 7. 1,3,2-Dioxathiolane, 2,2-dioxide | C2H4O4S | CID 14075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and kinetic study of this compound in microreactors - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. kratos.com [kratos.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. agilent.com [agilent.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclic Sulfates

For Researchers, Scientists, and Drug Development Professionals

Cyclic sulfates are a class of organosulfur compounds characterized by a sulfate (B86663) group integrated into a cyclic structure. Their inherent ring strain and the excellent leaving group ability of the sulfate moiety make them highly reactive electrophiles, rendering them valuable intermediates in organic synthesis and key motifs in the design of targeted therapeutic agents. This technical guide provides a comprehensive overview of the core physical and chemical properties of cyclic sulfates, with a focus on data-driven insights and practical experimental methodologies.

Physical Properties of Common Cyclic Sulfates

The physical properties of cyclic sulfates are influenced by their molecular weight, symmetry, and the nature of the substituents on the carbon framework. Below is a compilation of key physical data for some commonly encountered cyclic sulfates.

| Cyclic Sulfate | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Solubility |

| Ethylene (B1197577) Sulfate | C₂H₄O₄S | 124.12 | 95-97[1][2][3][4] | 231.1[1][2][3] | 1.604[1][3] | Chloroform, Methanol[1][3] |

| Propylene (B89431) Sulfate | C₃H₆O₄S | 138.14 | N/A | 187-198[2] | 1.408[2] | N/A |

| 1,3-Propylene Sulfate | C₃H₆O₄S | 138.14 | 58-62[5] | 153 (14 Torr)[5] | 1.332 (estimate)[5] | N/A |

| trans-1,2-Cyclohexanediol (B13532) | C₆H₁₂O₂ | 116.16 | 101-104[6][7] | 231-233[8] | 0.9958 (estimate)[6] | Chloroform, Methanol[6][7] |

| cis-1,2-Cyclohexanediol | C₆H₁₂O₂ | 116.16 | 97-101[9] | N/A | N/A | N/A |

Note: Data for cis- and trans-1,2-cyclohexanediol are for the parent diols, which are the direct precursors to the corresponding cyclic sulfates. The properties of the cyclic sulfates themselves are not as readily available in compiled formats.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of cyclic sulfates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for elucidating the structure of cyclic sulfates. The chemical shifts of the protons and carbons attached to the cyclic sulfate ring are influenced by the electronegativity of the sulfate group and the ring conformation.

| Compound | Nucleus | Chemical Shift (δ, ppm) |

| Propylene Sulfide (B99878) | ¹H | 2.90 (m, 1H), 2.497 (m, 1H), 2.107 (m, 1H), 1.512 (d, 3H)[1][10] |

| 1,2-Butylene carbonate | ¹H | 4.76-4.67 (m, 1H), 4.60-4.54 (dd, 1H), 4.14-4.09 (dd, 1H), 1.84-1.74 (m, 2H), 1.04-1.00 (t, 3H)[11] |

| ¹³C | 155.2, 78.1, 69.0, 26.6, 8.3[11] | |

| trans-1,2-Cyclohexanediol | ¹³C | Data available, specific shifts depend on conditions.[12] |

Note: The provided NMR data for propylene sulfide and 1,2-butylene carbonate are for related cyclic structures and can offer insights into the expected spectral regions for the corresponding cyclic sulfates.

Infrared (IR) Spectroscopy

Infrared spectroscopy is particularly useful for identifying the characteristic stretching vibrations of the S=O and S-O bonds within the sulfate group.

| Compound | Key IR Absorption Bands (cm⁻¹) |

| Inorganic Sulfates (general) | ~1130 (S=O stretch)[13] |

| 1-n-butylethene-1,2-sulfate | 1387, 1212, 1191 (SO₂)[14] |

| cis-1,2-Cyclohexanediol | Broad O-H stretch (~3300-3500), C-O stretch (~1050-1150)[15] |

| trans-1,2-Cyclohexanediol | Broad O-H stretch (~3300-3500), C-O stretch (~1050-1150)[16] |

Note: The IR data for the diols show the characteristic hydroxyl absorptions that disappear upon formation of the cyclic sulfate, which in turn will exhibit strong S=O and S-O stretching bands.

Chemical Properties and Reactivity

Cyclic sulfates are highly versatile electrophiles due to the potent electron-withdrawing nature of the sulfate group and the inherent ring strain. Their chemistry is dominated by nucleophilic ring-opening reactions.

Ring-Opening Reactions

A wide variety of nucleophiles, including azides, amines, halides, and carbanions, readily open the cyclic sulfate ring. These reactions typically proceed with high regioselectivity and stereospecificity, making them powerful tools in asymmetric synthesis. The attack of the nucleophile usually occurs at the less sterically hindered carbon atom, leading to the formation of a sulfate monoester, which can be subsequently hydrolyzed to the corresponding diol derivative.

General Reaction Scheme:

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful synthesis and application of cyclic sulfates.

Synthesis of Ethylene Sulfate

A common and efficient method for the preparation of ethylene sulfate involves a two-step, one-pot procedure starting from ethylene glycol.

Step 1: Formation of Ethylene Sulfite (B76179)

-

In a reaction vessel under an inert atmosphere, ethylene glycol is reacted with thionyl chloride.

-

The reaction temperature is typically controlled between 0-50 °C.

-

After the addition is complete, the mixture is stirred for 1-3 hours at a temperature below 30 °C.[10]

Step 2: Oxidation to Ethylene Sulfate

-

The crude ethylene sulfite is then oxidized without isolation.

-

A catalytic amount of ruthenium trichloride (B1173362) (RuCl₃) is added to the reaction mixture.[10]

-

An oxidizing agent, such as sodium periodate (B1199274) (NaIO₄) or sodium hypochlorite (B82951) (NaOCl), is added portion-wise while maintaining the temperature between 0-10 °C.[5][10][11]

-

The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the cyclic sulfite.[10]

-

Upon completion, the reaction is quenched, and the ethylene sulfate is isolated and purified, typically by recrystallization.[10]

Ring-Opening of a Cyclic Sulfate with Sodium Azide (B81097)

This protocol describes a general procedure for the nucleophilic ring-opening of a cyclic sulfate with sodium azide.

-

The cyclic sulfate is dissolved in a suitable aprotic polar solvent, such as dimethylformamide (DMF).

-

Sodium azide (NaN₃) is added to the solution.[14]

-

The reaction mixture is heated to facilitate the ring-opening reaction.

-

The progress of the reaction is monitored by an appropriate analytical technique (e.g., TLC or NMR).

-

Upon completion, the reaction is worked up to isolate the resulting azido (B1232118) alcohol sulfate ester, which can be further hydrolyzed if desired.

Cyclic Sulfates in Drug Development

The high reactivity and specific reaction patterns of cyclic sulfates make them attractive scaffolds for the design of targeted covalent inhibitors, particularly for protein kinases.

Covalent Inhibition of Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is often overexpressed in various cancers.[5] Covalent inhibitors can form an irreversible bond with a specific amino acid residue in the kinase's active site, leading to potent and sustained inhibition.

Cyclic sulfates can be designed to act as electrophilic "warheads" that target nucleophilic residues, such as cysteine, within the ATP-binding pocket of EGFR. The binding of the inhibitor is a two-step process: an initial non-covalent binding event positions the cyclic sulfate in proximity to the target cysteine, followed by the nucleophilic attack of the cysteine thiol on the cyclic sulfate, leading to the formation of a covalent bond and ring-opening of the sulfate. This irreversible modification blocks the binding of ATP and inhibits the kinase activity, thereby disrupting downstream signaling pathways that promote cell growth and survival.[1][2][5]

This guide provides a foundational understanding of the physical and chemical properties of cyclic sulfates. The tabulated data, experimental protocols, and mechanistic diagrams are intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery. The unique reactivity profile of cyclic sulfates ensures their continued importance as versatile chemical tools.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. trans-1,2-Cyclohexanediol | C6H12O2 | CID 92886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. TRANS-1,2-CYCLOHEXANEDIOL | 1460-57-7 [chemicalbook.com]

- 8. trans-1,2-Cyclohexanediol CAS 1460-57-7 | 820366 [merckmillipore.com]

- 9. cis-1,2-Cyclohexanediol | 1792-81-0 [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TRANS-1,2-CYCLOHEXANEDIOL(1460-57-7) 13C NMR spectrum [chemicalbook.com]

- 13. TRANS-1,2-CYCLOHEXANEDIOL synthesis - chemicalbook [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. cis-1,2-Cyclohexanediol(1792-81-0) IR Spectrum [m.chemicalbook.com]

- 16. TRANS-1,2-CYCLOHEXANEDIOL(1460-57-7) IR Spectrum [m.chemicalbook.com]

Molecular formula and molecular weight of 1,3,2-Dioxathiolane 2,2-dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3,2-Dioxathiolane (B15491259) 2,2-dioxide (also known as ethylene (B1197577) sulfate), a versatile cyclic sulfate (B86663) compound. It covers its fundamental properties, synthesis protocols, and significant applications, particularly its role as a reactive intermediate in organic synthesis and as a critical component in advancing energy storage technologies.

Core Chemical and Physical Properties

1,3,2-Dioxathiolane 2,2-dioxide is a white to light yellow crystalline solid at room temperature.[1] Its strained five-membered ring structure, incorporating an electron-withdrawing sulfonyl group, renders it a highly reactive electrophile, susceptible to nucleophilic attack and subsequent ring-opening reactions.[2] This reactivity is the cornerstone of its utility in chemical synthesis. The compound is also noted to be moisture-sensitive, requiring storage under inert gas.[1][3]

Quantitative Data Summary

| Property | Value | References |

| Molecular Formula | C₂H₄O₄S | [4][5][6] |

| Molecular Weight | 124.12 g/mol | [4][5][7] |

| CAS Number | 1072-53-3 | [4][5] |

| Melting Point | 96-99 °C | [1][4][6] |

| Appearance | White to light yellow crystalline powder | [1][3] |

| Monoisotopic Mass | 123.98303 g/mol | [3] |

| Density | ~1.604 g/cm³ | [6] |

| Solubility | Soluble in polar solvents | [1] |

Synthesis Methodologies

The synthesis of this compound is most commonly achieved through a two-step process starting from ethylene glycol and thionyl chloride.[2][8] This process involves the formation of an intermediate cyclic sulfite (B76179), which is then oxidized to the final cyclic sulfate product.[2] While traditional batch reactors have been used, recent advancements have demonstrated that continuous flow microreaction technology offers superior efficiency, safety, and yield.[8][9][10]

Experimental Protocol: Two-Step Synthesis via Oxidation

This protocol describes a common laboratory-scale synthesis.

Step 1: Synthesis of 1,3,2-Dioxathiolane, 2-oxide (Ethylene Sulfite)

-

Reaction Setup: A reaction flask equipped with a stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas) is charged with ethylene glycol and a suitable solvent (e.g., dichloromethane).

-

Reagent Addition: Thionyl chloride is added dropwise to the cooled solution while stirring. The reaction is typically exothermic and produces hydrogen chloride gas.

-

Reaction Completion: After the addition is complete, the mixture is stirred, often at room temperature or with gentle heating, until the reaction is complete (monitored by techniques like TLC or GC).

-

Work-up: The solvent and any excess thionyl chloride are removed under reduced pressure to yield the crude intermediate, ethylene sulfite.

Step 2: Oxidation to this compound (Ethylene Sulfate)

-

Oxidation Reaction: The crude ethylene sulfite is dissolved in a suitable solvent system (e.g., a biphasic mixture of acetonitrile, carbon tetrachloride, and water).

-

Catalyst and Oxidant: A catalytic amount of ruthenium(III) chloride and an oxidizing agent, such as sodium periodate (B1199274) or sodium hypochlorite, are added.[8]

-

Reaction Control: The reaction is often vigorous and requires careful temperature control. The mixture is stirred until the oxidation is complete.

-

Product Isolation: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic phases are washed, dried, and the solvent is evaporated.

-

Purification: The resulting crude solid is purified by recrystallization or vacuum distillation to afford pure this compound.[8]

A recent study utilizing a microreaction system reported an isolated yield of 89.3% with a purity of 99.2%.[8]

Key Applications

The utility of this compound spans several scientific and industrial domains, primarily driven by its high reactivity.

Intermediate in Organic Synthesis

In organic and medicinal chemistry, cyclic sulfates like this compound are valued as potent electrophiles and alkylating agents.[2][4] They are considered highly reactive synthetic equivalents of epoxides.[2] Their ring-opening reactions with various nucleophiles provide a stereospecific pathway to introduce new functionalities into molecules. This is particularly crucial in the synthesis of complex pharmaceuticals and natural products where precise control of stereochemistry is required.[2] For instance, they can be used to modify nucleoside structures, a key process in the development of antiviral and anticancer drugs.[1]

Electrolyte Additive in Batteries

A significant area of research focuses on the use of this compound as an electrolyte additive in lithium-ion, sodium-ion, and potassium-ion batteries.[1][11] When added in small quantities to the electrolyte, it preferentially decomposes on the electrode surfaces to form a stable and ionically conductive solid electrolyte interphase (SEI).[1][2] This protective SEI layer is critical for:

-

Enhancing cycling stability and overall battery lifetime.[1][8]

-

Improving Coulombic efficiency.[1]

-

Increasing capacity retention.[1]

Its ability to form a thin, sulfate-enriched SEI has shown superior performance compared to other additives like 1,3-propane sultone.[1]

Visualized Synthesis Workflow

The following diagram illustrates the logical flow of the common two-step synthesis of this compound.

References

- 1. Buy this compound (EVT-289146) | 1072-53-3 [evitachem.com]

- 2. This compound (Ethylene Sulfate) [benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. usbio.net [usbio.net]

- 5. scbt.com [scbt.com]

- 6. chembk.com [chembk.com]

- 7. 1,3,2-Dioxathiolane, 2,2-dioxide | C2H4O4S | CID 14075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and kinetic study of this compound in microreactors - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and kinetic study of this compound in microreactors - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Navigating the Solubility of 1,3,2-Dioxathiolane 2,2-dioxide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1,3,2-Dioxathiolane (B15491259) 2,2-dioxide (CAS No. 1072-53-3) is a cyclic sulfate (B86663) ester characterized by a highly strained five-membered ring structure. This structural feature imparts a high degree of reactivity, making it a potent electrophile for various chemical transformations. In the realm of drug development, understanding the solubility of such reactive intermediates is paramount for reaction optimization, purification, and formulation. Similarly, in materials science, particularly for battery technology, the solubility in polar aprotic solvents, such as organic carbonates, dictates the performance and stability of electrolytes.

This guide aims to bridge the gap in readily accessible, consolidated solubility data for this compound by presenting known qualitative and limited quantitative information and providing a detailed framework for its experimental determination.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 1,3,2-dioxathiolane 2,2-dioxide is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₂H₄O₄S | [1][2][3][4][5][6][7][8] |

| Molecular Weight | 124.12 g/mol | [1][2][3][4][5][6][7][8] |

| Appearance | White to light yellow crystalline powder/solid | [1] |

| Melting Point | 95-99 °C | [1][2][3][5][7] |

| CAS Number | 1072-53-3 | [1][2][3][4][5][6][7][8] |

Solubility Profile

Comprehensive quantitative solubility data for this compound across a broad spectrum of organic solvents is sparse in the current literature. The available information is predominantly qualitative, with some specific quantitative data for water.

Qualitative Solubility

Multiple sources indicate that this compound is soluble in polar organic solvents.[1] This is consistent with its polar molecular structure. It is also described as being soluble in many of the polar organic solvents utilized in battery applications, which include organic carbonates.[5]

Table of Qualitative Solubility Data:

| Solvent | Solubility | Reference |

| Polar Solvents | Soluble | [1] |

| Chloroform | Soluble | [9] |

| Methanol | Soluble | [9] |

| Carbonate Solvents | Soluble | [5] |

Quantitative Solubility

The most specific quantitative solubility data found is for its solubility in water.

Table of Quantitative Solubility Data:

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 25 | 170 g/L | [10] |

The lack of extensive quantitative data underscores the necessity for researchers to perform their own solubility determinations as required for their specific solvent systems and experimental conditions.

Experimental Protocol for Solubility Determination

The following section details a robust and widely accepted methodology for determining the solubility of a solid compound like this compound in an organic solvent. The isothermal shake-flask method is a common and reliable approach.[11]

Principle

An excess of the solid solute is equilibrated with the solvent at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the solution is determined analytically.

Materials and Equipment

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance

-

Vials or flasks with secure caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed.[11]

-

Solvent Addition: Accurately add a known volume or mass of the organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in a constant temperature shaker bath set to the desired temperature. The mixture should be agitated for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, and preliminary studies may be needed to determine the optimal equilibration time.[11]

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed container to remove any undissolved solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC, GC).

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

Workflow Diagram

The logical flow of the experimental protocol can be visualized as follows:

Safety Considerations

This compound is classified as an acute toxicant (oral), a skin corrosive, and a suspected carcinogen.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated fume hood.

Conclusion

While a comprehensive, tabulated dataset on the solubility of this compound in a wide range of organic solvents remains elusive in the public domain, this guide consolidates the existing qualitative knowledge and provides a clear, actionable protocol for its experimental determination. The compound's general solubility in polar organic solvents is a crucial starting point for researchers. By employing the detailed isothermal shake-flask method, scientists and drug development professionals can generate the precise, quantitative solubility data required to advance their research and development efforts in a safe and efficient manner. The provided workflow diagram serves as a clear visual aid for the experimental process.

References

- 1. usbio.net [usbio.net]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. Ethyl sulfate - Wikipedia [en.wikipedia.org]

- 6. Propylene Carbonate | C4H6O3 | CID 7924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. Content Not Available [sigmaaldrich.com]

- 9. Propylene carbonate - Wikipedia [en.wikipedia.org]

- 10. ETHYLENESULFATE | 1072-53-3 [chemicalbook.com]

- 11. Buy this compound (EVT-289146) | 1072-53-3 [evitachem.com]

Spectroscopic and Mechanistic Profile of Ethylene Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Physical Properties

| Property | Value | Reference |

| Chemical Name | 1,3,2-Dioxathiolane (B15491259) 2,2-dioxide | [1] |

| Synonyms | Ethylene (B1197577) sulfate (B86663), Glycol sulfate | [1] |

| CAS Number | 1072-53-3 | [1][2][3] |

| Molecular Formula | C₂H₄O₄S | [2][3] |

| Molecular Weight | 124.12 g/mol | [2][3] |

| Melting Point | 95-97 °C | [2] |

| Appearance | White to off-white solid | [4] |

Spectroscopic Data

A thorough search of publicly accessible scientific databases reveals a conspicuous absence of experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for ethylene sulfate. Commercial and proprietary databases may contain this information. For the benefit of researchers, this section presents predicted spectroscopic data and data from the closely related compound, ethylene sulfite (B76179), for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetrical nature of the ethylene sulfate molecule, a single proton signal (¹H NMR) and a single carbon signal (¹³C NMR) are expected.

Table 2.1: Predicted NMR Spectroscopic Data for Ethylene Sulfate

| Spectrum | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | -CH₂- | (Not available) | Singlet |

| ¹³C NMR | -CH₂- | (Not available) | Singlet |

Note: Specific predicted chemical shifts for ethylene sulfate are not available in the searched resources. The multiplicity is predicted based on the molecular structure.

Infrared (IR) Spectroscopy

The IR spectrum of ethylene sulfate is expected to be dominated by strong absorptions corresponding to the S=O and C-O stretching vibrations.

Table 2.2: Characteristic IR Absorption Bands (Predicted)

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| SO₂ (sulfate) | Asymmetric stretch | ~1350 - 1400 | Strong |

| SO₂ (sulfate) | Symmetric stretch | ~1175 - 1200 | Strong |

| C-O | Stretch | ~1000 - 1050 | Strong |

| C-H | Stretch | ~2900 - 3000 | Medium |

Note: These are estimated ranges based on characteristic functional group absorptions.

Mass Spectrometry (MS)

The mass spectrum of ethylene sulfate would show the molecular ion peak and characteristic fragmentation patterns.

Table 2.3: Computed Mass Spectrometry Data for Ethylene Sulfate

| Parameter | Value | Reference |

|---|---|---|

| Molecular Weight | 124.12 g/mol | [1][2] |

| Monoisotopic Mass | 123.98302978 Da |[1] |

Note: This data is computed and does not represent experimental fragmentation patterns.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of ethylene sulfate. These are intended as a guide and should be adapted and optimized based on available laboratory equipment and safety protocols.

Synthesis of Ethylene Sulfate

A common laboratory-scale synthesis involves a two-step, one-pot reaction from ethylene glycol.[5]

Protocol:

-

Esterification: To a cooled (0-10 °C) and stirred solution of ethylene glycol in an inert solvent (e.g., dichloromethane), add thionyl chloride dropwise. The reaction is exothermic and releases HCl gas, requiring appropriate ventilation and temperature control.

-

Oxidation: After the formation of the intermediate ethylene sulfite is complete (monitored by TLC or GC), a suitable oxidizing agent (e.g., ruthenium(III) chloride catalyst with sodium periodate, or hydrogen peroxide) is added to the reaction mixture.

-

Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified, typically by recrystallization from a suitable solvent system, to yield ethylene sulfate as a white solid.

Caption: Synthesis of Ethylene Sulfate from Ethylene Glycol.

Spectroscopic Analysis Protocols

3.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified ethylene sulfate in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

3.2.2. IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of ethylene sulfate with dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and label the major absorption peaks and assign them to the corresponding functional group vibrations.

3.2.3. Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of ethylene sulfate in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the mass spectrum over an appropriate m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Chemical Reactivity and Mechanisms

Ethylene sulfate's reactivity is dominated by its function as an electrophile, readily undergoing ring-opening reactions with nucleophiles.

Nucleophilic Ring-Opening

This reaction is a cornerstone of its utility in organic synthesis, allowing for the stereospecific introduction of two functional groups.

Caption: General Mechanism of Nucleophilic Ring-Opening.

Role in Lithium-Ion Batteries

As an electrolyte additive, ethylene sulfate is preferentially reduced at the anode surface to form a stable Solid Electrolyte Interphase (SEI). This SEI layer is crucial for battery longevity and performance.

Caption: Role of Ethylene Sulfate in SEI Formation.

Conclusion

While a comprehensive, experimentally verified spectroscopic dataset for ethylene sulfate remains elusive in the public domain, this guide provides a foundational understanding of its chemical properties, reactivity, and analytical considerations. The provided general protocols offer a starting point for researchers to empirically determine the spectroscopic characteristics of this versatile compound. The visualizations of its synthesis and reaction mechanisms serve to illustrate its significant role in both synthetic chemistry and materials science. Further investigation into proprietary chemical databases or original research articles may yield the specific quantitative data required for advanced applications.

References

The Chemistry of 1,3,2-Dioxathiolane 2,2-dioxide: A Technical Guide to Ring-Opening Reactions for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,2-Dioxathiolane (B15491259) 2,2-dioxide, commonly known as ethylene (B1197577) sulfate (B86663) or a cyclic sulfate, is a highly versatile and reactive electrophilic intermediate in organic synthesis. Its strained five-membered ring structure, combined with the potent electron-withdrawing nature of the sulfonyl group, renders it susceptible to nucleophilic attack, leading to stereospecific ring-opening reactions.[1][2] This reactivity profile has established cyclic sulfates as powerful tools for the synthesis of complex molecules, particularly in the realm of pharmaceutical and natural product development. Often considered more reactive analogues of epoxides, they provide a reliable method for the introduction of diverse functionalities into a molecular scaffold.[1][2] This technical guide provides an in-depth exploration of the ring-opening reactions of 1,3,2-dioxathiolane 2,2-dioxide and its derivatives, with a focus on their application in the synthesis of chiral building blocks and antiviral agents.

Synthesis of this compound

The most common and established method for the synthesis of this compound involves a two-step process starting from the corresponding 1,2-diol.[2] In the first step, the diol is treated with thionyl chloride (SOCl₂) to form the intermediate cyclic sulfite (B76179), 1,3,2-dioxathiolane 2-oxide. Subsequent oxidation of the cyclic sulfite, typically with a ruthenium(III) chloride catalyst and an oxidant like sodium periodate (B1199274), yields the desired cyclic sulfate.[3] Recent advancements have explored the use of continuous flow microreactor technology to improve the efficiency and safety of this synthesis, achieving yields of up to 92.22%.[4]

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethylene glycol

-

Thionyl chloride (SOCl₂)

-

Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)

-

Sodium periodate (NaIO₄)

-

Acetonitrile

-

Carbon tetrachloride

-

Water

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

Step 1: Synthesis of 1,3,2-Dioxathiolane 2-oxide (Ethylene Sulfite)

-

A solution of ethylene glycol (1.0 eq) in carbon tetrachloride is cooled to 0 °C in an ice bath.

-

Thionyl chloride (1.1 eq) is added dropwise to the cooled solution with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The solvent is removed under reduced pressure to yield the crude cyclic sulfite, which can be used in the next step without further purification.

Step 2: Oxidation to this compound (Ethylene Sulfate)

-

The crude cyclic sulfite is dissolved in a mixture of carbon tetrachloride and acetonitrile.

-

A catalytic amount of RuCl₃·xH₂O is added to the solution.

-

An aqueous solution of NaIO₄ (1.5 eq) is added dropwise, and the mixture is stirred vigorously at room temperature for 2 hours.

-

The reaction mixture is partitioned between water and diethyl ether.

-

The organic layer is separated, washed with brine, dried over anhydrous MgSO₄, and filtered.

-

The solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization or chromatography to afford pure this compound.

Ring-Opening Reactions: Mechanisms and Regioselectivity

The core utility of this compound lies in its ring-opening reactions with a wide array of nucleophiles. The reaction proceeds via an SN2 mechanism, where the nucleophile attacks one of the electrophilic carbon atoms of the ring, leading to cleavage of the C-O bond and inversion of stereochemistry at the site of attack. The initial product is a sulfate ester, which can be subsequently hydrolyzed under acidic conditions to yield the corresponding diol derivative.

The regioselectivity of the nucleophilic attack is a critical aspect of these reactions, particularly with substituted cyclic sulfates. The outcome of the reaction, in terms of which carbon is attacked, is influenced by a combination of steric and electronic factors of the substrate, the nature of the nucleophile, and the solvent.[5][6] For gem-disubstituted cyclic sulfates, the regioselectivity can be reversed depending on the substituent, allowing for the selective formation of one regioisomer over the other with selectivities often greater than 4:1.[5][6] Theoretical calculations have shown that while the intrinsic preference is for the nucleophile to attack the less-substituted carbon, solvent effects can play a significant role in altering this preference.[5]

Quantitative Data on Ring-Opening Reactions

The following tables summarize quantitative data for the ring-opening of various cyclic sulfates with different nucleophiles, highlighting the yields and regioselectivity of these reactions.

Table 1: Ring-Opening of gem-Disubstituted Cyclic Sulfates with Sodium Azide (B81097) [5]

| Substrate (R group) | Solvent | Temperature (°C) | Time (h) | Overall Yield (%) | Regioisomeric Ratio (Attack at Cα : Attack at Cβ) |

| CH₂OBn | DMF | 50 | 24 | 85 | 1 : 5.5 |

| CO₂Me | DMF/H₂O (4:1) | 25 | 2 | 95 | >20 : 1 |

| CON(Me)OMe | DMF/H₂O (4:1) | 25 | 2 | 91 | 1 : 6 |

Data adapted from Avenoza, A. et al., J. Org. Chem. 2003, 68 (11), 4506–4513.

Table 2: Ring-Opening of Bromo Cyclic Sulfates with Sodium Azide

| Entry | Cyclic Sulfate Substrate | Product(s) | Yield (%) |

| 1 | 5-membered ring | Ring-opened monosulfate | 85 |

| 2 | 6-membered ring | Ring-opened monosulfate | 75 |

| 3 | 6-membered ring, substituted | Ring-opened monosulfate | 80 |

| 4 | 6-membered ring, isomeric | Ring-opened monosulfate | 82 |

| 5 | 7-membered ring | Ring-opened monosulfate | 65 |

Experimental Protocols for Ring-Opening Reactions

Protocol 1: Ring-Opening with an Azide Nucleophile

Materials:

-

Substituted this compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Water

-

Sulfuric acid (H₂SO₄)

-

Ethyl acetate

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the cyclic sulfate (1.0 eq) in DMF, sodium azide (1.5 eq) is added.

-

The reaction mixture is stirred at the desired temperature (e.g., 50 °C) for the specified time (e.g., 24 hours).

-

Upon completion, the reaction is cooled to room temperature and water is added.

-

The intermediate sulfate ester is hydrolyzed by the addition of a catalytic amount of sulfuric acid and stirring for 12 hours at room temperature.

-

The mixture is neutralized with a saturated solution of NaHCO₃ and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.

-

The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography to afford the desired azido (B1232118) alcohol.

Protocol 2: Ring-Opening with an Oxygen Nucleophile (Carbohydrate)

Materials:

-

Chiral cyclic sulfamidate (a related cyclic sulfate analogue)

-

Protected carbohydrate C1-O-nucleophile (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

In a nitrogen atmosphere, sodium hydride (1.2 eq) is added to a solution of the protected carbohydrate (1.0 eq) in dry DMF.

-

The mixture is stirred at room temperature for 5 minutes.

-

This solution is then added via cannula to a solution of the cyclic sulfamidate (1.0 eq) in dry DMF.

-

The reaction mixture is stirred at room temperature for 20 minutes.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

-

The residue is purified by column chromatography to yield the protected glycosyl amino acid.[7]

Applications in Drug Development

The stereospecificity and reliability of cyclic sulfate ring-opening reactions make them invaluable in the synthesis of chiral building blocks for drug development.

Synthesis of Chiral β-Amino Alcohols

β-amino alcohols are crucial structural motifs in a variety of pharmaceuticals, including β-blockers. The ring-opening of chiral cyclic sulfates with amine nucleophiles provides a direct and stereocontrolled route to these compounds. The reaction of a cyclic sulfate with a primary amine yields a β-aminosulfate intermediate, which can then be treated with a base to furnish a chiral aziridine (B145994) or hydrolyzed to the β-amino alcohol.[5]

Synthesis of Antiviral Agents

Cyclic sulfates and their precursors, cyclic sulfites, have been employed as key intermediates in the synthesis of antiviral drugs. For instance, a novel asymmetric synthesis of Oseltamivir (Tamiflu®) utilizes the regio- and stereospecific nucleophilic substitution of a cyclic sulfite intermediate with sodium azide as a key step.[1] This highlights the power of this methodology in constructing the complex stereochemical architecture of potent antiviral agents. While not a direct component of the final drug, the cyclic sulfate enables the efficient and controlled introduction of essential functional groups.

Visualizations

Synthesis of this compound

Caption: General two-step synthesis of a cyclic sulfate from a 1,2-diol.

Nucleophilic Ring-Opening Workflow

Caption: Workflow of nucleophilic ring-opening of a cyclic sulfate.

Regioselectivity in Ring-Opening of a Substituted Cyclic Sulfate

Caption: Factors influencing the regioselectivity of nucleophilic attack.

Conclusion

The ring-opening reactions of this compound and its derivatives represent a cornerstone of modern synthetic organic chemistry. Their high reactivity, coupled with the stereospecificity of the SN2 ring-opening, provides a powerful and predictable method for the introduction of a wide range of functional groups. For researchers and professionals in drug development, a thorough understanding of the synthesis, reactivity, and factors controlling the regioselectivity of these reactions is paramount. The ability to harness the chemistry of cyclic sulfates enables the efficient construction of complex chiral molecules, paving the way for the discovery and development of novel therapeutics.

References

- 1. Diverse ring opening of thietanes and other cyclic sulfides: an electrophilic aryne activation approach - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. This compound (Ethylene Sulfate) [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 5. Facile and Green Synthesis of Saturated Cyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. investigacion.unirioja.es [investigacion.unirioja.es]

- 7. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: The Hydrolysis of Ethylene Sulfate to Ethylene Glycol and Sulfuric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of ethylene (B1197577) sulfate (B86663) (1,3,2-dioxathiolane 2,2-dioxide), a cyclic sulfate ester, into its constituent products: ethylene glycol and sulfuric acid. This reaction is of interest due to its fundamental role in the study of cyclic ester reactivity and its potential applications in organic synthesis. This document details the reaction mechanism, kinetics, and experimental protocols for studying this transformation.

Introduction

Ethylene sulfate is a highly strained cyclic ester of sulfuric acid. Its hydrolysis is a classic ring-opening reaction that proceeds readily in aqueous solutions. The significant ring strain and the electron-withdrawing nature of the sulfonyl group contribute to the facile cleavage of the ester bonds.[1] The overall reaction is an exothermic process that yields ethylene glycol and sulfuric acid, as depicted in the following reaction scheme:

Figure 1: Overall Hydrolysis Reaction

A simplified representation of the hydrolysis of ethylene sulfate.

This guide will delve into the mechanistic details of this reaction, provide available quantitative data on its kinetics, and outline experimental procedures for its study in a laboratory setting.

Reaction Mechanism and Kinetics

The hydrolysis of ethylene sulfate can proceed under neutral, acidic, or alkaline conditions, with the rate of reaction being significantly influenced by the pH of the medium.

Mechanism of Hydrolysis

The hydrolysis of cyclic sulfate esters like ethylene sulfate has been a subject of mechanistic investigation. Isotopic labeling studies are a powerful tool for elucidating the precise bond cleavage pathways in such reactions.[2] For ethylene sulfate, the hydrolysis is understood to predominantly proceed through a carbon-oxygen (C-O) bond cleavage rather than a sulfur-oxygen (S-O) bond scission. This is attributed to the high ring strain which favors a nucleophilic attack on the carbon atom.

The reaction is believed to follow a two-step mechanism, particularly under neutral or alkaline conditions, where a hydroxide (B78521) ion or a water molecule acts as the nucleophile.

Figure 2: Proposed Two-Step Hydrolysis Mechanism

The proposed two-step hydrolysis mechanism of ethylene sulfate.

Reaction Kinetics

The rate of hydrolysis of ethylene sulfate is significantly faster than that of its acyclic analogue, dimethyl sulfate, highlighting the role of ring strain in accelerating the reaction. The hydrolysis follows pseudo-first-order kinetics under conditions where the concentration of water is in large excess and remains effectively constant.

Table 1: Relative Rates of Hydrolysis of Sulfate Esters at 30°C

| Compound | Relative Rate (Neutral Hydrolysis) | Relative Rate (Alkaline Hydrolysis, kOH-) |

| Ethylene Sulfate | 12 | 1000 |

| Trimethylene Sulfate | 1 | 1 |

| Dimethyl Sulfate | 6 | 5.5 |

Data sourced from a comparative study on cyclic ester hydrolysis.

The significant increase in the rate of alkaline hydrolysis for ethylene sulfate suggests a strong sensitivity to the concentration of the hydroxide ion, which is a more potent nucleophile than water.

The activation energy for the hydrolysis of polyesters can be determined by studying the reaction at different temperatures. For instance, the thermal profile of poly(lactic acid) hydrolysis by a protease showed an exponential increase from 4 to 30 °C with a calculated activation energy of 110 kJ·mol⁻¹.[3] While the specific activation energy for the non-enzymatic hydrolysis of ethylene sulfate is not widely reported, it can be experimentally determined using similar principles.

Experimental Protocols